Oral Bioavailability: MK-4101 Achieves ≥87% F in Rodents Versus Nonlinear Absorption of Vismodegib
MK-4101 demonstrates consistent oral bioavailability (F ≥ 87%) with low-to-moderate plasma clearance in both mice and rats [1]. In contrast, the FDA-approved SMO antagonist vismodegib exhibits nonlinear oral pharmacokinetics with absorption efficiency declining by approximately 32% from first dose to steady-state due to saturable plasma protein binding and pH-dependent solubility [2]. Sonidegib, another approved comparator, shows variable oral bioavailability ranging from 69% to 102% in preclinical species depending on formulation and dosing conditions [3].
| Evidence Dimension | Oral bioavailability (F) in rodents |
|---|---|
| Target Compound Data | F ≥ 87% (mice and rats) |
| Comparator Or Baseline | Vismodegib: nonlinear PK with ~32% decrease in absorption from first dose to steady-state; Sonidegib: 69-102% (variable, species-dependent) |
| Quantified Difference | MK-4101 provides consistent ≥87% F without reported nonlinearity |
| Conditions | MK-4101: Oral gavage in C57BL/6 mice and Sprague-Dawley rats at 40-80 mg/kg/day [1]; Vismodegib: Oral dosing in CD-1 nude mice [2] |
Why This Matters
Researchers requiring predictable oral exposure in preclinical efficacy studies should prioritize MK-4101 over vismodegib due to its linear and consistently high bioavailability, eliminating the need for complex PK modeling to account for time-dependent absorption changes.
- [1] Filocamo G, et al. MK-4101, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma. Mol Cancer Ther. 2016;15(6):1177-89. doi:10.1158/1535-7163.MCT-15-0371 View Source
- [2] Lu T, et al. A Physiologically Based Pharmacokinetic Model of Vismodegib: Deconvoluting the Impact of Saturable Plasma Protein Binding, pH-Dependent Solubility and Nonsink Permeation. AAPS J. 2020;22(5):112. View Source
- [3] Cenmed. Sonidegib (NVP-LDE225) Product Page. Oral bioavailability range: 69-102%. View Source
